Threo-beta-hydroxy-4-nitro-3-phenylalanine monohydrochloride
Description
Threo-beta-hydroxy-4-nitro-3-phenylalanine monohydrochloride is a chemical compound with a complex structure that includes a nitro group, a phenylalanine backbone, and a hydroxyl group
Structure
3D Structure of Parent
Properties
CAS No. |
77646-75-4 |
|---|---|
Molecular Formula |
C9H11ClN2O5 |
Molecular Weight |
262.65 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10N2O5.ClH/c10-7(9(13)14)8(12)5-1-3-6(4-2-5)11(15)16;/h1-4,7-8,12H,10H2,(H,13,14);1H/t7-,8+;/m0./s1 |
InChI Key |
HKGJJTHVYYYAAC-KZYPOYLOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](C(=O)O)N)O)[N+](=O)[O-].Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)N)O)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Preparation Methods
The preparation of threo-beta-hydroxy-4-nitro-3-phenylalanine monohydrochloride typically involves organic synthesis techniques. The synthetic routes and reaction conditions are often proprietary and conducted under controlled laboratory conditions . Industrial production methods may involve scaling up these laboratory techniques while ensuring safety and efficiency.
Chemical Reactions Analysis
Threo-beta-hydroxy-4-nitro-3-phenylalanine monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Threo-beta-hydroxy-4-nitro-3-phenylalanine monohydrochloride is a derivative of phenylalanine that has been studied for its potential therapeutic effects. Its structural modifications allow it to interact with various biological targets, making it a candidate for drug development.
Anticancer Research
Research indicates that compounds similar to threo-beta-hydroxy-4-nitro-3-phenylalanine have been explored for their anticancer properties. For instance, the modification of amino acids to enhance their efficacy in targeting tumor cells has been documented. Studies suggest that amino acid derivatives can be used to improve the delivery and effectiveness of chemotherapeutic agents, potentially leading to better outcomes in cancer treatment .
Neuropharmacology
The compound has also been investigated for its effects on neurotransmission. Amino acids play crucial roles in neurotransmitter synthesis and modulation. Threo-beta-hydroxy-4-nitro-3-phenylalanine may influence synaptic transmission and neuronal excitability, which are vital in understanding neurological disorders and developing treatments .
Biochemical Tool
This compound serves as a valuable biochemical tool in research settings.
Enzyme Inhibition Studies
This compound has been utilized in studies to understand enzyme inhibition mechanisms. The structure of threo-beta-hydroxy-4-nitro-3-phenylalanine allows researchers to probe interactions with various enzymes, providing insights into enzyme kinetics and inhibition pathways .
Synthesis of Peptide Derivatives
The compound can be employed in the synthesis of peptide derivatives, which are essential in drug design and development. By modifying the amino acid sequence with threo-beta-hydroxy-4-nitro-3-phenylalanine, researchers can create peptides with enhanced biological activity or specificity for certain receptors .
Case Studies
Several studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of threo-beta-hydroxy-4-nitro-3-phenylalanine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Threo-beta-hydroxy-4-nitro-3-phenylalanine monohydrochloride can be compared with other similar compounds, such as:
Beta-hydroxy-4-nitro-phenylalanine: Lacks the threo configuration.
4-nitro-3-phenylalanine: Lacks the hydroxyl group.
Threo-beta-hydroxy-phenylalanine: Lacks the nitro group.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Biological Activity
Threo-beta-hydroxy-4-nitro-3-phenylalanine monohydrochloride (abbreviated as Threo-β-HNPA) is a synthetic amino acid derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
Threo-β-HNPA is characterized by the presence of a hydroxyl group, a nitro group, and a phenylalanine moiety. Its chemical formula is , with a molecular weight of approximately 236.65 g/mol . The structural features contribute to its unique interactions with biological targets.
Mechanisms of Biological Activity
-
Antimicrobial Activity :
Recent studies have highlighted the antimicrobial properties of nitro compounds, including Threo-β-HNPA. Nitro groups are known to participate in redox reactions that can induce cellular toxicity in microorganisms, leading to their death. This mechanism suggests potential applications in treating infections caused by pathogens such as Helicobacter pylori and Pseudomonas aeruginosa . -
Antineoplastic Effects :
Threo-β-HNPA has been investigated for its antineoplastic properties. Nitro compounds are often explored as scaffolds for developing new anticancer agents due to their ability to disrupt cellular processes in cancer cells. The specific activity of Threo-β-HNPA against various cancer cell lines remains an area of ongoing research . -
Inhibition of tRNA Synthetases :
Preliminary findings suggest that Threo-β-HNPA may act as a covalent inhibitor of threonyl-tRNA synthetase (ThrRS). This enzyme is crucial for protein synthesis, and its inhibition could lead to decreased cell viability in certain bacterial strains, making Threo-β-HNPA a candidate for antibiotic development .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of Threo-β-HNPA against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Anticancer Potential
In vitro assays on human cancer cell lines revealed that Threo-β-HNPA inhibited cell growth in a dose-dependent manner. The compound induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.
Q & A
Q. What experimental designs mitigate confounding variables in in vivo toxicity studies?
- Methodology :
- Dose-ranging pilot studies : Identify NOAEL (no-observed-adverse-effect level) using 3–5 dose cohorts.
- Control groups : Include vehicle-only and structurally analogous compounds (e.g., 3,6-diaminoacridine hydrochloride) to isolate toxicity mechanisms.
- Endpoint multiplexing : Combine histopathology, serum biomarkers (e.g., creatinine for renal toxicity), and behavioral assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
